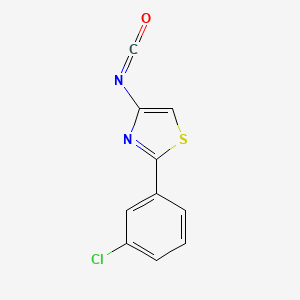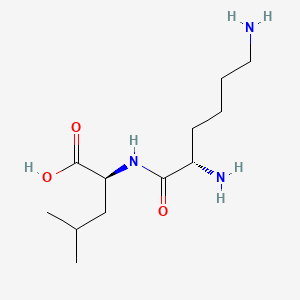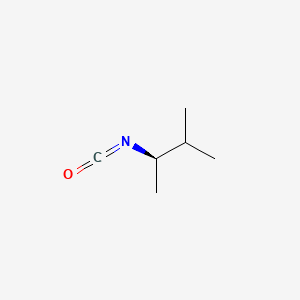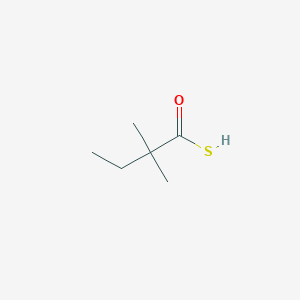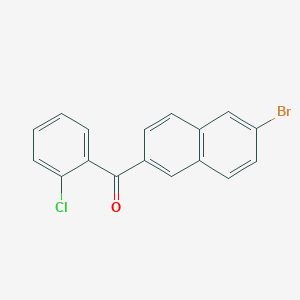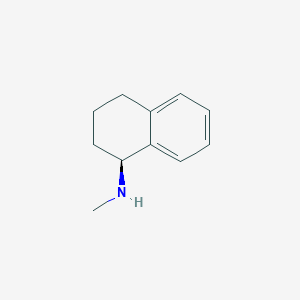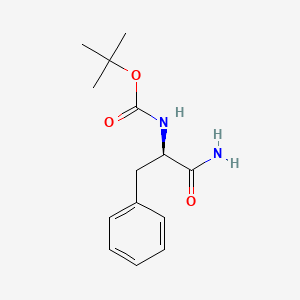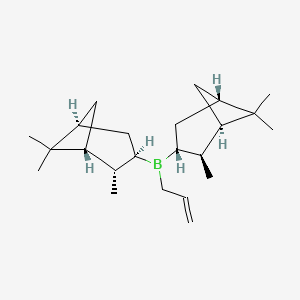
(-)-Ipc2B(allyl)borane solution
概要
説明
- (-)-Ipc2B(allyl)borane solution is a boron-containing compound with the chemical formula C<sub>9</sub>H<sub>17</sub>BO<sub>2</sub> .
- It is also known by other names such as 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , Allyl pinacol boronate , and Pinacol allylboronate .
- The compound is commonly used in organic synthesis as a nucleophile in various reactions.
Synthesis Analysis
- (-)-Ipc2B(allyl)borane solution can be synthesized through the reaction of allylboronic acid pinacol ester with boron trifluoride diethyl etherate or other boron sources.
- The synthesis typically involves the use of pinacol as a protecting group for boron.
Molecular Structure Analysis
- The compound has a boron atom bonded to an allyl group and a pinacol group.
- The molecular formula is C<sub>9</sub>H<sub>17</sub>BO<sub>2</sub> .
Chemical Reactions Analysis
- (-)-Ipc2B(allyl)borane solution can participate in various reactions, including:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Olefin metathesis.
- Intermolecular radical additions.
- Allylboration of aldehydes catalyzed by chiral spirobiindane diol-based phosphoric acids.
- Cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes.
- Nucleic acid-templated energy transfer leading to a photorelease reaction.
Physical And Chemical Properties Analysis
- (-)-Ipc2B(allyl)borane solution is a flammable liquid and vapor.
- It may cause skin and eye irritation, respiratory irritation, and drowsiness.
- It is toxic to aquatic life with long-lasting effects.
科学的研究の応用
Asymmetric Synthesis
(-)-Ipc2B(allyl)borane solution is primarily used in asymmetric synthesis. The discovery of hydroboration and the versatility of organoboranes have been pivotal in this area. Specifically, the use of mono- and diisopinocampheylboranes, such as IpcBH2 and Ipc2BH, in asymmetric synthesis has been highlighted. This includes the development of asymmetric reduction and allyl- and crotylboration reactions, as well as the ring-opening reaction of meso-epoxides and asymmetric enolboration reactions. For instance, Ipc2BAllyl and Ipc2BCrotyl have been utilized in these syntheses, demonstrating the compound's significant role in creating optically pure enantiomers (Brown & Ramachandran, 1995).
Catalytic C–C Bond Formations
Allylic and allenyl boronates or boranes, including (-)-Ipc2B(allyl)borane, have been identified as suitable pronucleophiles in catalytic C–C bond formations. These are particularly efficient in reactions involving O,O-acetals, N,O-aminals, ethers, and carbohydrates. The use of these compounds in catalytic asymmetric allylation and allenylation of N,O-aminals has been developed, leveraging their unique chemical properties (Schneider et al., 2012).
Ligand Bridging in Metal Complexes
The bridging coordination of M-Cl bonds with ambiphilic phosphine-borane ligands has been investigated, revealing insights into the behavior of compounds like (-)-Ipc2B(allyl)borane in complex metal-ligand interactions. This includes examining the solid-state structures and solution behaviors of such complexes, further demonstrating the compound's versatility in organometallic chemistry (Bontemps et al., 2009).
Radical Chain Transformations
N-Heterocyclic carbene boranes (NHC-boranes), which share some structural similarities with (-)-Ipc2B(allyl)borane, have been explored for their reductive radical chain transformations. These studies highlight the potential for (-)-Ipc2B(allyl)borane in similar applications, given its ability to engage in complex radical-based reactions (Walton et al., 2010).
Allylic Amination Reactions
(-)-Ipc2B(allyl)borane has been used in the direct allylic amination of allylic alcohol, catalyzed by palladium complexes. This reaction demonstrates the compound's utility in forming new C-N bonds, expanding its application in organic synthesis (Hirata et al., 2017).
Safety And Hazards
- Handle with care due to its flammability and toxicity.
- Avoid contact with skin, eyes, and inhalation.
- Keep away from heat, sparks, and open flames.
- Dispose of properly to prevent environmental contamination.
将来の方向性
- Further research could explore its applications in asymmetric synthesis and its potential in drug discovery.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
特性
IUPAC Name |
prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZBDJFGUIKJS-RLEROFIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC=C)([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455581 | |
| Record name | (-)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
CAS RN |
85116-38-7 | |
| Record name | 2-Propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85116-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



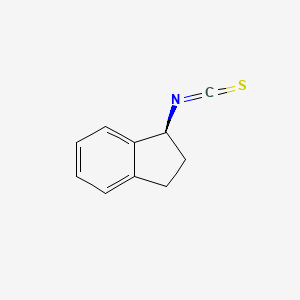
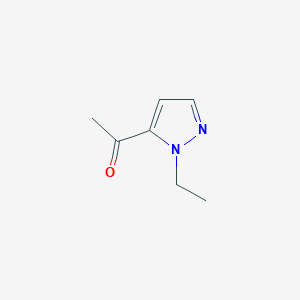
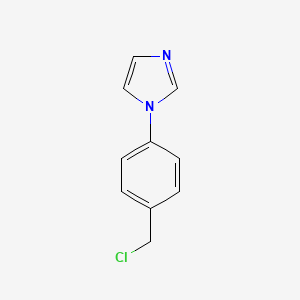
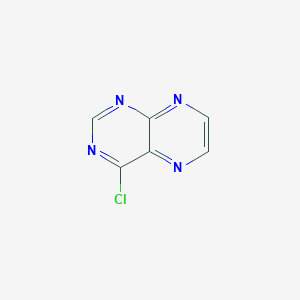
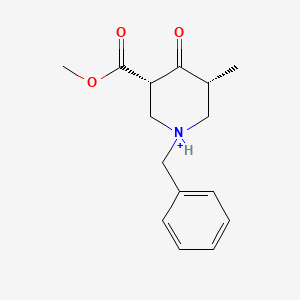
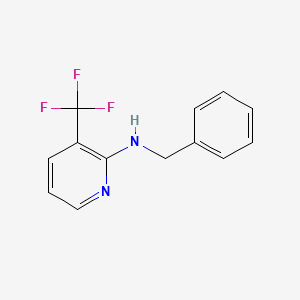
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
